4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHVWPKZOEVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with formamide under reflux conditions, leading to the formation of the desired compound . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives as antitumor agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
The compound has also shown promise in antiviral research. Specific derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of RNA viruses. The structural features of thieno[2,3-d]pyrimidines are believed to enhance their interaction with viral enzymes .
Organic Synthesis
Building Blocks for Heterocycles
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds. The compound's reactivity allows for various modifications that can lead to the development of novel materials with tailored properties .
Synthetic Methodologies
Various synthetic methodologies have been developed to produce this compound efficiently. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. These methods have opened new avenues for the rapid development of thieno[2,3-d]pyrimidine derivatives .
Case Study 1: Anticancer Activity
In a comparative study, several thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The study found that compounds modified at the nitrogen positions exhibited enhanced cytotoxicity compared to unmodified versions .
Case Study 2: Antiviral Research
A series of thieno[2,3-d]pyrimidine derivatives were tested against influenza virus strains. The results indicated that specific substitutions on the thieno ring system improved antiviral efficacy significantly, suggesting a pathway for developing new antiviral drugs .
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
What sets 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile apart from similar compounds is its carbonitrile group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .
Biological Activity
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H4N2O3S
- Molecular Weight : 196.18 g/mol
- CAS Number : 1801143-20-3
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a carbonitrile group, contributing to its bioactivity.
Antiallergenic Activity
A series of derivatives of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine have been evaluated for their antiallergenic properties. Notably:
- Active Compounds : Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate and its dipotassium salt showed significant efficacy in the rat passive cutaneous anaphylaxis (PCA) test.
- Mechanism : These compounds inhibit histamine release from rat peritoneal mast cells and allergen-induced bronchospasm in rat lungs, demonstrating their potential as therapeutic agents for allergic conditions .
Anticancer Activity
Research has indicated that certain derivatives exhibit potent anticancer properties:
- EGFR Inhibition : Compounds designed based on the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit the epidermal growth factor receptor (EGFR), particularly in gefitinib-resistant non-small cell lung cancer (NSCLC) models. For instance, a specific derivative displayed strong antiproliferative activity against H1975 NSCLC cells .
Antimicrobial Activity
The biological activity extends into antimicrobial realms:
- Efficacy Against Bacteria and Fungi : Several derivatives have demonstrated significant antibacterial and antifungal properties, notably against strains like E. coli and S. aureus. This suggests a broad-spectrum antimicrobial potential .
Case Studies
- Antiallergenic Testing : In a study assessing the efficacy of various derivatives in the PCA test, it was found that specific substitutions at the 5 and 6 positions of the thieno-pyrimidine ring optimized activity. The duration of action was noted to last up to 4 hours in vivo .
- Cancer Treatment Models : In murine models of NSCLC driven by EGFR mutations, compounds derived from this scaffold not only inhibited tumor growth but also exhibited favorable pharmacokinetic profiles without significant weight loss in subjects .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Efficacy/Notes |
|---|---|---|
| Antiallergenic | Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d] | Significant inhibition in PCA test |
| Anticancer | EGFR Inhibitor Derivative | Potent against gefitinib-resistant NSCLC |
| Antimicrobial | Various Derivatives | Effective against E. coli and S. aureus |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous pyrimidinecarbonitriles are synthesized via thermal aqueous three-component reactions using aldehydes, nitriles, and thioureas under basic conditions . Optimization includes solvent selection (e.g., DMF or DMSO), temperature control (80–100°C), and catalyst use (e.g., K₂CO₃). Yields improve with slow addition of reagents and inert atmospheres to prevent oxidation .
Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure and purity of this compound?
- Methodological Answer :
- IR : Key peaks include ν~2212 cm⁻¹ (C≡N stretch) and ν~1650–1680 cm⁻¹ (C=O and C=N stretches) .
- ¹H NMR : Aromatic protons appear as multiplets in δ 7.0–8.4 ppm, while NH₂ groups resonate as broad signals near δ 7.1 ppm .
- MS : Molecular ion peaks (e.g., m/z 225 for related derivatives) and fragmentation patterns (e.g., loss of –CN or –SMe groups) confirm molecular weight and substituents .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability testing shows degradation under strong acidic/basic conditions (>pH 10 or <pH 3) or prolonged UV exposure. Storage at –20°C in anhydrous environments preserves integrity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Docking workflows (e.g., using AutoDock Vina) involve:
- Target Preparation : Retrieve protein structures (e.g., PDB ID 5ZHN for Pseudomonas aeruginosa TrmD) and remove co-crystallized ligands .
- Ligand Preparation : Optimize the compound’s 3D structure using DFT-based geometry minimization.
- Binding Analysis : Identify key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic side chains). For example, the carboxamide derivative forms hydrogen bonds with Glu154 and hydrophobic interactions with Leu156 .
Q. What strategies are used to evaluate the biological activity of this compound in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Related derivatives show MICs of 8–32 µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated from dose-response curves. Structural analogs exhibit IC₅₀ values <10 µM, linked to apoptosis induction via caspase-3 activation .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (–Cl, –CF₃): Enhance metabolic stability but reduce solubility. For example, 4-chlorophenyl derivatives show improved enzyme inhibition (Ki ~0.5 µM vs. aldose reductase) .
- Hydrophilic Groups (–OH, –NH₂): Increase aqueous solubility but may reduce membrane permeability. Methylpiperidinyl substitutions balance solubility and bioavailability (logP ~2.5) .
Q. How should researchers address contradictory analytical data (e.g., NMR shifts, elemental analysis discrepancies)?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., HRMS for molecular formula confirmation if elemental analysis deviates >0.3%) .
- Dynamic NMR : Resolve ambiguous proton signals by varying temperature or solvent (e.g., DMSO-d₆ vs. CDCl₃) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves structural ambiguities, especially for tautomeric forms .
Q. What mechanistic insights are gained from studying the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Nucleophilic Attack : The C-5 carbonitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (H₂SO₄/H₂O, 80°C), confirmed by IR loss of ν~2212 cm⁻¹ .
- Electrophilic Substitution : Bromination at the thieno ring’s C-2 position occurs via NBS in CCl₄, monitored by LC-MS for intermediate trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
